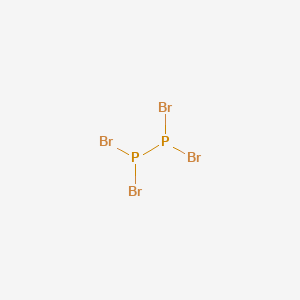

Tetrabromodiphosphane

Description

Structure

3D Structure

Properties

CAS No. |

24856-99-3 |

|---|---|

Molecular Formula |

Br4P2 |

Molecular Weight |

381.56 g/mol |

IUPAC Name |

dibromo(dibromophosphanyl)phosphane |

InChI |

InChI=1S/Br4P2/c1-5(2)6(3)4 |

InChI Key |

IEXOECMGRMVDLG-UHFFFAOYSA-N |

Canonical SMILES |

P(P(Br)Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tetrabromodiphosphane and Its Analogues

Mechanistic Investigations of Direct Element Combination Routes

The direct combination of elemental phosphorus with bromine represents a fundamental approach to the synthesis of phosphorus bromides. Historically, the reaction of white phosphorus (P₄) with elemental bromine has been a primary route for producing phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). pressbooks.pub The formation of tetrabromodiphosphane (P₂Br₄) through this route is less direct and requires careful control of stoichiometry and reaction conditions to favor the P-P bond formation over the more thermodynamically stable P(III) and P(V) halides.

Mechanistic studies into these direct combination routes often involve complex radical chain reactions. The initial step is the homolytic cleavage of the Br-Br bond, generating bromine radicals which then attack the P₄ tetrahedron. The subsequent steps involve the progressive bromination of phosphorus fragments, with the potential for P-P bond preservation or cleavage depending on the reaction environment. The formation of P₂Br₄ is often a minor product in these reactions, with PBr₃ being the major component.

Analogous direct combination routes are employed for other phosphorus halides. For instance, the reaction of phosphorus with iodine can yield diphosphorus (B173284) tetraiodide (P₂I₄), a relatively stable phosphorus(II) halide. wikipedia.orgculturalheritage.org The mechanism is presumed to be similar, involving the attack of iodine on the P₄ molecule.

Reductive Coupling Strategies for P-P Bond Formation

Reductive coupling strategies offer a more controlled approach to the synthesis of diphosphanes by forming a P-P bond from P(III) precursors. A common method for the synthesis of P₂Br₄ involves the reductive coupling of phosphorus tribromide (PBr₃). This can be achieved by reacting PBr₃ with a suitable reducing agent. While specific high-yield syntheses of P₂Br₄ via this method are not extensively detailed in readily available literature, the general principle is a cornerstone of P-P bond formation chemistry. nih.gov

The general mechanism involves the reduction of two molecules of a phosphorus trihalide (PX₃) to form the diphosphane (B1201432) (P₂X₄) and the corresponding metal halide. The choice of reducing agent and solvent system is critical to the success of these reactions.

| Precursor | Reducing Agent | Product | Key Considerations |

|---|---|---|---|

| PBr₃ | Various metals (e.g., Mg, Zn) | P₂Br₄ | Reaction conditions must be carefully controlled to prevent over-reduction. |

| PCl₃ | Li/Naphthalene | P₂Cl₄ | Requires inert atmosphere and anhydrous conditions. nih.gov |

| PPh₂Cl | Mg | P₂Ph₄ | A common method for forming tetraphenyldiphosphane. |

Halogenation Pathways and Selective Bromination Techniques

Halogenation of lower-valent phosphorus compounds is another viable route to this compound and its analogues. This can involve the direct reaction of elemental phosphorus with a halogen or the halogenation of other phosphorus-containing compounds. pressbooks.pub

Selective bromination is key to isolating P₂Br₄. The reaction of P₄ with bromine can be complex, yielding a mixture of products. pressbooks.pub Controlling the stoichiometry and reaction conditions is paramount to favor the formation of the desired diphosphane. For instance, passing an electric discharge through a mixture of the trihalide vapor and hydrogen gas has been reported as a method to prepare phosphorus(II) halides. wikipedia.org

The development of selective brominating agents is an active area of research in organic and inorganic chemistry. While many of these methods are focused on the bromination of organic substrates, the principles can be applied to inorganic systems. nih.govgoogle.comrsc.org For example, the use of N-bromosuccinimide (NBS) in the presence of various catalysts has been explored for selective bromination. wku.edu Such techniques could potentially be adapted for the controlled bromination of phosphorus hydrides or lower phosphides to yield P₂Br₄.

Optimization of Reaction Parameters and Yield Enhancement

The yield of this compound in any synthetic procedure is highly dependent on the careful optimization of reaction parameters. researchgate.netresearchgate.net Key variables include temperature, pressure, reaction time, solvent, and the nature of the reactants and any catalysts.

For direct combination and reductive coupling methods, controlling the stoichiometry of the reactants is crucial. An excess of the reducing agent in reductive coupling can lead to the formation of elemental phosphorus, while an excess of the halogen in direct combination will favor the formation of P(III) and P(V) halides. pressbooks.pub

The choice of solvent can also significantly impact the reaction outcome. Inert solvents are typically required to prevent side reactions. google.com In some cases, the solvent can play an active role in the reaction mechanism.

The use of catalysts can also enhance the yield and selectivity of the desired product. While specific catalysts for P₂Br₄ synthesis are not widely reported, the principles of catalysis in related reactions, such as the use of Lewis acids in Friedel-Crafts type reactions involving phosphorus electrophiles, suggest potential avenues for exploration. acs.org

| Parameter | Effect on Yield | Optimization Strategy |

|---|---|---|

| Temperature | Can influence reaction rate and selectivity. Higher temperatures may favor decomposition. | Systematic screening to find the optimal temperature range. |

| Reactant Stoichiometry | Crucial for controlling the final product distribution. | Precise control over the molar ratios of reactants. |

| Solvent | Can affect solubility, reactivity, and stability of intermediates. | Screening of various inert and anhydrous solvents. google.com |

| Reaction Time | Insufficient time may lead to incomplete reaction, while excessive time can result in side reactions. | Monitoring the reaction progress over time using techniques like NMR spectroscopy. |

Advanced Purification and Isolation Techniques for P₂Br₄

Due to the reactive and often air-sensitive nature of this compound, its purification and isolation require specialized techniques. The primary challenge is to separate P₂Br₄ from other phosphorus halides, unreacted starting materials, and byproducts.

Common purification techniques for air-sensitive compounds include: masterorganicchemistry.comslideshare.nettechnologynetworks.comijddr.in

Distillation: Fractional distillation under reduced pressure is a primary method for separating volatile liquid components with different boiling points. This is particularly relevant for separating P₂Br₄ from the more volatile PBr₃.

Crystallization: Low-temperature crystallization can be an effective method for purifying solid compounds. masterorganicchemistry.com If P₂Br₄ is a solid at a suitable temperature, this technique can be employed to obtain high-purity crystals.

Chromatography: While less common for highly reactive inorganic halides, chromatographic techniques could potentially be adapted. masterorganicchemistry.comtechnologynetworks.com This would require the use of an inert stationary phase and an anhydrous mobile phase.

Sublimation: For solid compounds with a sufficiently high vapor pressure, sublimation can be a powerful purification technique.

The handling of P₂Br₄ throughout the purification process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to reaction with air or moisture.

Elucidation of Tetrabromodiphosphane Reactivity and Chemical Transformations

Overview of P2Br4 Reaction Mechanisms and Catalytic Pathways

The reaction mechanisms involving tetrabromodiphosphane are diverse, largely dictated by the nature of the reacting species and the reaction conditions. While specific catalytic pathways involving P₂Br₄ are not extensively documented in readily available literature, its reactivity patterns suggest potential roles in catalytic cycles. The inherent reactivity of the P-P and P-Br bonds allows it to participate in various elementary steps that are fundamental to catalysis, such as oxidative addition and reductive elimination, although not in the context of traditional transition metal catalysis.

P-P Bond Scission and Reforming Reactions

A key feature of this compound's chemistry is the susceptibility of its P-P single bond to cleavage. This bond can break either homolytically or heterolytically, leading to different reactive intermediates and subsequent products.

Homolytic and Heterolytic Cleavage Processes

Homolytic cleavage , or homolysis, involves the even breaking of the P-P bond, where each phosphorus atom retains one of the bonding electrons. allen.inlibretexts.orgmaricopa.edu This process generates two phosphorus-centered radicals (•PBr₂). Homolytic fission is typically initiated by providing energy in the form of heat or light and is more common for non-polar bonds. allen.inlibretexts.orgmaricopa.edu The resulting free radicals are highly reactive species due to the presence of an unpaired electron. allen.inscience-revision.co.uk

Heterolytic cleavage , or heterolysis, on the other hand, involves the uneven breaking of the P-P bond, with one phosphorus atom taking both bonding electrons. allen.inlibretexts.orgmaricopa.edu This results in the formation of a phosphinidene-like cation ([PBr₂]⁺) and a phosphanide (B1200255) anion ([PBr₂]⁻). Heterolytic bond fission is more likely to occur in polar covalent bonds where there is a significant difference in electronegativity between the bonded atoms. allen.inscience-revision.co.uk

| Cleavage Type | Description | Products | Conditions |

| Homolytic | Even breaking of the P-P bond. allen.inlibretexts.orgmaricopa.edu | Two •PBr₂ radicals. allen.in | High energy (heat or light). libretexts.org |

| Heterolytic | Uneven breaking of the P-P bond. allen.inlibretexts.orgmaricopa.edu | [PBr₂]⁺ and [PBr₂]⁻ ions. allen.in | Often occurs in polar bonds. science-revision.co.uk |

The cleavage of carbon-carbon bonds, a related concept, can be promoted by oxidative processes, sometimes involving metal catalysts. nih.gov While not directly analogous, these processes highlight the diverse ways chemical bonds can be broken.

Ring-Opening Polymerization Relevance (Indirect)

While there is no direct evidence of P₂Br₄ being used as a monomer in ring-opening polymerization (ROP), its reactivity offers insights into related concepts. ROP is a significant method for producing biodegradable polymers from cyclic esters. nih.gov This process can be catalyzed by various compounds, including metal complexes and organic bases. nih.govrsc.orgrsc.org The mechanism often involves a nucleophilic attack on the cyclic monomer, leading to ring opening and subsequent chain propagation. escholarship.orgresearchgate.net

The ability of P₂Br₄ to generate reactive species upon P-P bond cleavage suggests a hypothetical scenario where these fragments could initiate or participate in polymerization reactions of other monomers. For instance, the phosphinidene-like fragments could potentially react with cyclic monomers. The development of multifunctional catalysts that combine a Lewis acid and a cocatalyst has been a key strategy in improving the efficiency and control of ROP. escholarship.org

Halogen Exchange Reactions and Ligand Substitution Dynamics

This compound can undergo halogen exchange reactions, where one or more of its bromine atoms are replaced by other halogens. wikipedia.orgnih.gov These reactions are fundamental in organometallic and inorganic chemistry for synthesizing new compounds. wikipedia.org The exchange is typically driven by factors such as the relative bond strengths and the stability of the resulting products. nih.gov For instance, the C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds, influencing the direction of halogen exchange in organic halides. nih.gov

Metal-mediated halogen exchange is a common strategy, particularly for aryl and vinyl halides, which are generally unreactive towards nucleophilic substitution. nih.gov Catalysts such as those based on copper, nickel, and palladium are often employed. nih.gov While specific catalysts for halogen exchange on P₂Br₄ are not widely reported, similar principles would apply, likely involving coordination to a metal center followed by halide exchange.

Ligand substitution is another key aspect of P₂Br₄'s reactivity. The bromine atoms can be substituted by other ligands, such as amines, alkoxides, or other organic groups. These reactions proceed through various mechanisms, often involving nucleophilic attack at the phosphorus center. The lability of the P-Br bond makes such substitutions feasible, leading to a wide range of organophosphorus compounds.

Oxidation Chemistry of this compound

The phosphorus atoms in this compound are in a formal oxidation state of +2, making the compound susceptible to oxidation. libretexts.org Trivalent phosphorus compounds are generally easily oxidized. libretexts.org The oxidation of P₂Br₄ can lead to various phosphorus oxyhalides or other higher oxidation state species, depending on the oxidizing agent and reaction conditions. For example, oxidation of tetrabromobisphenol A, a brominated flame retardant, can be achieved using potassium monopersulfate with an iron(III)-phthalocyanine-tetrasulfonic acid catalyst. nih.gov While a different molecule, this illustrates a potential pathway for the oxidation of brominated compounds.

Formation of Higher-Valent Phosphorus Species

The phosphorus atoms in this compound exist in a lower oxidation state, making the compound susceptible to oxidation. This process leads to the formation of higher-valent phosphorus species, where the phosphorus atoms are in +3, +4, or +5 oxidation states. These reactions are often initiated by oxidizing agents that can accept electrons from the phosphorus centers. The transformation typically involves the cleavage of the P-P bond and the formation of new bonds with the oxidizing species. For instance, reaction with elemental sulfur or selenium can yield thia- or selena-derivatives of phosphoric acids.

The nature of the resulting higher-valent species is highly dependent on the reaction conditions and the stoichiometry of the reactants. Careful control of these parameters can lead to the selective synthesis of a variety of oxidized phosphorus compounds, which are valuable intermediates in their own right.

Nucleophilic Attack and Substitution Patterns on Phosphorus Centers

The phosphorus atoms in this compound are electrophilic due to the electron-withdrawing nature of the bromine atoms. libretexts.org This makes them susceptible to attack by nucleophiles. libretexts.org Nucleophilic substitution reactions on P₂Br₄ are a cornerstone of its chemistry, providing a pathway to a diverse range of diphosphorus (B173284) compounds. wikipedia.org

In these reactions, a nucleophile attacks one of the phosphorus centers, leading to the displacement of a bromide ion, which acts as a good leaving group. libretexts.org The reaction can proceed in a stepwise manner, allowing for the sequential substitution of the bromine atoms. The reactivity of the P-Br bonds can be influenced by the nature of the substituents already present on the phosphorus atoms.

Common nucleophiles used in these reactions include alcohols, amines, and Grignard reagents. The substitution pattern can be controlled by the choice of nucleophile and the reaction conditions. For example, the use of bulky nucleophiles may favor monosubstitution due to steric hindrance.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type |

|---|---|

| ROH (Alcohols) | Alkoxy-substituted diphosphanes |

| RNH₂ (Primary Amines) | Amino-substituted diphosphanes |

| R₂NH (Secondary Amines) | Amino-substituted diphosphanes |

| RMgX (Grignard Reagents) | Alkyl- or aryl-substituted diphosphanes |

Electrophilic Activation and Addition Reactions

While the phosphorus centers in this compound are primarily electrophilic, the lone pairs of electrons on the phosphorus atoms allow for electrophilic activation. Strong electrophiles can interact with these lone pairs, leading to the formation of adducts or initiating further reactions.

Addition reactions across the P-P bond are also a feature of this compound's reactivity. These reactions typically involve the cleavage of the P-P bond and the formation of two new bonds to the phosphorus atoms. For example, halogens can add across the P-P bond to yield pentahalophosphoranes.

Role of this compound as a Reagent in Organophosphorus Compound Synthesis

This compound is a valuable reagent in the synthesis of a wide variety of organophosphorus compounds. nih.gov Its ability to form P-C, P-N, and P-O bonds makes it a versatile building block in organophosphorus chemistry. mdpi.com

The formation of phosphorus-carbon (P-C), phosphorus-nitrogen (P-N), and phosphorus-oxygen (P-O) bonds is crucial for the synthesis of many important classes of organophosphorus compounds. nih.govmdpi.com this compound provides a direct route to these linkages.

P-C Bond Formation: Reactions of P₂Br₄ with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), lead to the formation of P-C bonds. mdpi.com This is a fundamental method for introducing organic moieties onto a phosphorus backbone.

P-N Bond Formation: Amines react readily with this compound to form P-N bonds. mdpi.com Primary and secondary amines can displace the bromine atoms to yield aminodiphosphanes.

P-O Bond Formation: Alcohols and phenols react with P₂Br₄, typically in the presence of a base to neutralize the HBr byproduct, to form P-O bonds, resulting in the formation of alkoxydiphosphanes or aryloxydiphosphanes.

Table 2: Bond Formation Reactions Using this compound

| Bond Type | Reagent Class | Product Class |

|---|---|---|

| P-C | Grignard Reagents (RMgX) | Organodiphosphanes |

| P-N | Amines (RNH₂, R₂NH) | Aminodiphosphanes |

| P-O | Alcohols (ROH), Phenols (ArOH) | Alkoxy/Aryloxydiphosphanes |

When this compound is used to synthesize chiral phosphorus compounds, the stereochemical outcome of the reaction is of paramount importance. The substitution reactions on the phosphorus centers can proceed through various mechanisms, each with its own stereochemical implications.

For instance, a reaction proceeding through an Sₙ2-type mechanism at the phosphorus center would be expected to occur with an inversion of configuration. nih.gov However, the actual stereochemical course can be more complex and may involve the formation of pentacoordinate intermediates, which can undergo pseudorotation, leading to a mixture of stereoisomers.

The ability to control the stereochemistry in these reactions is a significant area of research. The choice of nucleophile, solvent, and reaction temperature can all influence the stereoselectivity of the substitution. The development of stereospecific and stereoselective methods for the synthesis of chiral organophosphorus compounds from this compound is a key goal for synthetic chemists in this field.

Advanced Spectroscopic and Structural Characterization of Tetrabromodiphosphane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of phosphorus nuclei. wikipedia.org For phosphorus-containing compounds, ³¹P NMR is particularly informative due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope. wikipedia.org

The chemical shift in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. wikipedia.org Unlike ¹H NMR, where diamagnetic shielding is the primary determinant of chemical shifts, ³¹P NMR shifts are significantly influenced by the paramagnetic shielding tensor. wikipedia.org This tensor is affected by factors such as the radial expansion of the p-orbitals (related to charge) and the energies of excited states, leading to a wide range of chemical shifts. wikipedia.org

Coupling constants (J-values) in ³¹P NMR spectra reveal information about the bonding between phosphorus and other NMR-active nuclei. libretexts.org These interactions, known as spin-spin coupling, are transmitted through the bonding electrons. libretexts.org The magnitude of the coupling constant, typically measured in Hertz (Hz), depends on the number and type of bonds separating the coupled nuclei. libretexts.orgyoutube.com For example, one-bond couplings (¹J) are generally larger than two-bond (²J) or three-bond (³J) couplings. huji.ac.il In the context of tetrabromodiphosphane, the ¹J(P-P) coupling constant would be a direct measure of the interaction between the two phosphorus nuclei.

While ³¹P NMR is central to the study of phosphorus compounds, multinuclear NMR provides a more complete picture of the molecular structure, especially for derivatives of this compound. wikipedia.orghuji.ac.ilresearchgate.netresearchgate.net By observing the NMR signals of other nuclei such as ¹H, ¹³C, and ¹⁹F, and their coupling to ³¹P, it is possible to map out the connectivity of the entire molecule. nih.gov

For instance, in organophosphorus derivatives, ¹H and ¹³C NMR spectra can elucidate the structure of the organic substituents. The coupling between these nuclei and the phosphorus atom provides crucial information for assigning specific resonances and confirming the structure. researchgate.netresearchgate.net Similarly, for fluorine-containing derivatives, ¹⁹F NMR would be an essential tool, as ¹⁹F is a high-sensitivity, spin-1/2 nucleus. wikipedia.org

The analysis of complex coupling patterns in multinuclear NMR spectra can reveal detailed conformational information. libretexts.org The magnitude of the coupling constants is often dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. libretexts.org This principle can be applied to determine the preferred conformations of flexible molecules in solution.

Interactive Table: Representative NMR Data for Phosphorus Compounds

| Compound/Functional Group | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| (MeO)₃PO | ³¹P | 2.1 | - |

| (t-BuO)₃PO | ³¹P | -13.3 | - |

| HPO₄ groups | ³¹P | - | 23 - 37 (Δcs) |

| PO₃ groups | ³¹P | - | 43 - 49 (Δcs) |

| Diethyl phosphonate | ³¹P | - | ¹J(P-H): ~600-700 |

| Diethyl phosphonate | ³¹P | - | ³J(P-H): ~5-10 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in characterizing the molecular vibrations of this compound and its derivatives. sci-hub.stnih.gov These methods provide fingerprints of the molecules, with specific vibrational modes corresponding to the stretching and bending of bonds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. frontiersin.org For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. The positions of the absorption bands in an IR spectrum are indicative of the types of bonds present and their environment. sci-hub.st

In the context of phosphorus compounds, the P-O stretching and bending vibrations are well-characterized. researchgate.net For example, in phosphates, the P-O stretching vibrations typically appear in the 950-1300 cm⁻¹ region, while the O-P-O bending vibrations are found in the 400-640 cm⁻¹ range. researchgate.net For this compound, the IR spectrum would be dominated by vibrations involving the P-Br and P-P bonds. The P-Br stretching vibrations are expected to occur at lower frequencies due to the heavier mass of the bromine atom.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. sci-hub.st A key difference is that for a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Therefore, symmetric vibrations that might be weak or absent in the IR spectrum are often strong in the Raman spectrum.

The P-P bond in this compound, being a symmetric bond, is expected to give rise to a strong and characteristic Raman signal. This makes Raman spectroscopy particularly well-suited for studying the P-P linkage. The P-Br stretching vibrations will also be present in the Raman spectrum, and their analysis, in conjunction with the IR data, can provide a more complete vibrational assignment.

Interactive Table: Typical Vibrational Frequencies for Phosphorus-Containing Bonds

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| P-O | Stretching | 950 - 1300 |

| O-P-O | Bending | 400 - 640 |

| P=O | Stretching | ~1250 |

| P-P | Stretching | (Expected to be strong in Raman) |

| P-Br | Stretching | (Expected at lower frequencies) |

Note: This table provides general ranges for common phosphorus-containing bonds. The exact frequencies for this compound would depend on its specific molecular structure and symmetry.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. colby.edu In the context of this compound, mass spectrometry would confirm the molecular formula, P₂Br₄, by identifying the molecular ion peak.

The fragmentation of P₂Br₄ in the mass spectrometer would likely proceed through the cleavage of the P-P and P-Br bonds. The relative abundance of the resulting fragment ions can provide information about the relative strengths of these bonds. Common fragmentation pathways for phosphorus halides could include:

Cleavage of the P-P bond: This would lead to the formation of the [PBr₂]⁺ radical cation.

Loss of bromine atoms: Sequential loss of bromine atoms from the molecular ion or fragment ions would produce a series of ions such as [P₂Br₃]⁺, [P₂Br₂]⁺, [P₂Br]⁺, and [P₂]⁺.

The table below illustrates a hypothetical fragmentation pattern for P₂Br₄ based on the principles of mass spectrometry and the known behavior of related phosphorus compounds. The m/z (mass-to-charge ratio) values are calculated using the most abundant isotopes (³¹P and ⁷⁹Br).

| Ion | m/z (calculated) | Possible Origin |

|---|---|---|

| [P₂Br₄]⁺ | 382 | Molecular Ion |

| [P₂Br₃]⁺ | 303 | Loss of a Br atom |

| [PBr₂]⁺ | 191 | Cleavage of the P-P bond |

| [P₂Br₂]⁺ | 224 | Loss of two Br atoms |

| [PBr]⁺ | 110 | Loss of a Br atom from [PBr₂]⁺ |

| [P₂]⁺ | 62 | Loss of all Br atoms |

Analysis of the isotopic pattern of the bromine-containing fragments would be particularly informative, as bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance. This would result in a characteristic pattern of peaks for each fragment containing bromine atoms, further confirming their identity.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, known as paramagnetic species or radicals. libretexts.org While this compound itself is a diamagnetic molecule (all electrons are paired), it can potentially form paramagnetic intermediates during chemical reactions.

For instance, homolytic cleavage of the P-P or P-Br bonds in P₂Br₄, which could be induced by heat or light, would generate phosphorus-centered radicals. ESR spectroscopy would be the ideal tool to study these transient species. acs.orgacs.org The ESR spectrum provides information about the electronic structure of the radical, including the distribution of the unpaired electron density through the analysis of the g-factor and hyperfine coupling constants.

Possible paramagnetic intermediates that could be formed from P₂Br₄ and studied by ESR include:

The dibromophosphanyl radical (•PBr₂): This could be formed by the homolytic cleavage of the P-P bond. The ESR spectrum would show hyperfine coupling of the unpaired electron with the ³¹P nucleus and the bromine nuclei.

The this compound radical cation ([P₂Br₄]⁺•): This could be generated through one-electron oxidation of P₂Br₄. The ESR spectrum would reveal how the unpaired electron is delocalized over the two phosphorus and four bromine atoms.

The study of such paramagnetic intermediates is crucial for understanding the reaction mechanisms involving P₂Br₄, particularly in redox reactions and radical-mediated processes. nih.gov While no specific ESR studies on P₂Br₄ are currently reported, the extensive research on other phosphoranyl radicals provides a solid foundation for interpreting the potential spectra of P₂Br₄-derived radicals. acs.org

Theoretical and Computational Investigations of Tetrabromodiphosphane

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the properties of molecules containing heavier elements like bromine. libretexts.orgmdpi.comcardiff.ac.uk These calculations are used to explore various molecular facets of tetrabromodiphosphane.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. libretexts.org For this compound, this involves calculating the P-P and P-Br bond lengths and the Br-P-P and Br-P-Br bond angles.

Furthermore, P₂Br₄ can exist in different spatial arrangements known as conformations. The two most significant conformers are the anti (or trans) form, which typically possesses C₂h symmetry, and the gauche form with C₂ symmetry. Computational studies on analogous diphosphorus (B173284) tetrahalides, such as tetrafluorodiphosphine (P₂F₄), have shown that DFT methods can effectively calculate the structures and relative energies of these conformers. researchgate.net A conformational analysis of P₂Br₄ would similarly predict the energy difference between the anti and gauche forms and the rotational barrier separating them.

Table 1: Representative Data from a DFT Geometry Optimization for a P₂X₄ Molecule This table illustrates the type of data obtained from a geometry optimization. Specific values for P₂Br₄ require dedicated computational studies.

| Parameter | Conformer | Typical Calculated Value |

| P-P Bond Length | anti (C₂h) | ~2.2 - 2.3 Å |

| P-Br Bond Length | anti (C₂h) | ~2.3 - 2.4 Å |

| Br-P-P Bond Angle | anti (C₂h) | ~95° - 100° |

| Br-P-P-Br Dihedral Angle | anti (C₂h) | 180° |

| Br-P-P-Br Dihedral Angle | gauche (C₂) | ~70° - 80° |

| Relative Energy | gauche vs. anti | 0.5 - 2.0 kcal/mol |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the classic Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis for P₂Br₄ would quantify the natural atomic charges on the phosphorus and bromine atoms, revealing the polarity of the P-Br bonds. It also examines delocalization effects by calculating the stabilization energies from interactions between filled (donor) and vacant (acceptor) orbitals, such as the interaction of a bromine lone pair with an adjacent antibonding P-Br orbital. uni-muenchen.dewisc.edu

Table 2: Conceptual Output of an NBO and FMO Analysis for this compound This table represents the conceptual data generated from electronic structure calculations. Actual values are dependent on the specific computational method.

| Analysis | Parameter | Description | Conceptual Value |

| FMO | HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV | |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | ~4.5 - 5.5 eV | |

| NBO | Natural Charge on P | Charge distribution on the phosphorus atom | +0.2 to +0.4 |

| Natural Charge on Br | Charge distribution on the bromine atom | -0.1 to -0.2 | |

| Occupancy of P-P σ bond | Electron count in the P-P bonding orbital | ~1.98 e⁻ | |

| Occupancy of P-Br σ bond | Electron count in the P-Br bonding orbital | ~1.99 e⁻ |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.uk These calculations are typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is treated as a parabola. cardiff.ac.ukacs.org The resulting frequencies and their intensities can be directly compared with experimental spectra, aiding in the assignment of specific vibrational modes to observed spectral bands. researchgate.net For P₂Br₄, calculations would predict the frequencies for key motions such as the P-P stretch, symmetric and asymmetric P-Br stretches, and various bending and torsional modes. Comparing calculated frequencies for different conformers (e.g., anti vs. gauche) with experimental spectra can help identify which conformer is present under the experimental conditions. researchgate.net

Table 3: Predicted Vibrational Modes for this compound (C₂h Symmetry) This table illustrates the types of vibrational modes and their spectroscopic activity based on group theory analysis. The frequencies are conceptual.

| Symmetry | Vibrational Mode Description | IR Activity | Raman Activity | Conceptual Frequency Range (cm⁻¹) |

| Ag | P-P Stretch | Inactive | Active | 350 - 450 |

| Ag | Sym. PBr₂ Stretch | Inactive | Active | 250 - 350 |

| Ag | Sym. PBr₂ Scissoring | Inactive | Active | 100 - 150 |

| Au | PBr₂ Torsion | Active | Inactive | 50 - 100 |

| Bg | PBr₂ Wagging | Inactive | Active | 80 - 120 |

| Bu | Asym. PBr₂ Stretch | Active | Inactive | 250 - 350 |

| Bu | Asym. PBr₂ Rocking | Active | Inactive | 70 - 110 |

Theoretical calculations are instrumental in predicting nuclear magnetic resonance (NMR) parameters. For P₂Br₄, the most relevant parameter is the ³¹P NMR chemical shift. huji.ac.il Modern DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensor for each nucleus. nih.gov The calculated shielding constant is then typically converted to a chemical shift by referencing it against the calculated shielding of a standard compound, like 85% phosphoric acid. nih.govslideshare.net Often, a linear scaling factor is applied to the calculated values to improve agreement with experimental data, correcting for systematic errors in the computational method. nih.govbeilstein-journals.org

Another crucial parameter is the spin-spin coupling constant, particularly the one-bond phosphorus-phosphorus coupling (¹JP-P). The magnitude of this coupling provides significant insight into the nature and electronics of the P-P bond. Theoretical prediction of these constants is more complex but achievable with specialized computational protocols.

Table 4: Representative Data from a Theoretical NMR Calculation for P₂Br₄ This table shows the kind of data that would be generated in a computational NMR study.

| Parameter | Computational Method | Calculated Value | Scaled/Predicted Value |

| ³¹P Isotropic Shielding | GIAO-DFT | (Value in ppm) | (Value in ppm) |

| ³¹P Chemical Shift (δ) | Scaled Shielding | N/A | ~180 - 200 ppm (vs. H₃PO₄) |

| ¹JP-P Coupling Constant | DFT | (Value in Hz) | (Value in Hz) |

Molecular Orbital Theory Applications to P-P and P-Br Bonding

Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule, formed from the linear combination of atomic orbitals (LCAO). fsu.eduox.ac.uk For a molecule like P₂Br₄, we consider the combination of the valence atomic orbitals of phosphorus (3s, 3p) and bromine (4p). ncert.nic.inchemguide.co.uk

The P-P bond is primarily a sigma (σ) bond, formed by the head-on overlap of hybrid orbitals on each phosphorus atom. This overlap results in a lower-energy bonding MO (σP-P) and a higher-energy antibonding MO (σP-P). libretexts.org Similarly, the four P-Br bonds are σ bonds, each formed from the overlap of a phosphorus hybrid orbital and a bromine p-orbital. Each interaction creates a σP-Br bonding and σP-Br antibonding molecular orbital. libretexts.org

The ten valence electrons from the two phosphorus atoms and the seven valence electrons from each of the four bromine atoms fill these molecular orbitals according to the Aufbau principle, starting from the lowest energy level. pearson.com The bonding MOs are filled first, leading to the formation of stable covalent bonds. The lone pairs on the bromine atoms and phosphorus atoms occupy non-bonding or weakly bonding MOs. A qualitative MO diagram shows that the stability of this compound arises from having more electrons in bonding orbitals than in antibonding orbitals, resulting in a positive bond order. youtube.com

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a framework used to understand the rates of chemical reactions by focusing on the properties of the activated complex, or transition state. wikipedia.orgpressbooks.pub Computationally, TST is applied by mapping the potential energy surface (PES) along a reaction coordinate, which represents the progress of the reaction. The transition state is identified as a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other directions. libretexts.org

For this compound, TST could be used to elucidate the mechanism of reactions such as hydrolysis or nucleophilic substitution. For instance, in the reaction with a nucleophile (Nu⁻), the mechanism could be explored by defining the reaction coordinate as the change in the P-Nu and P-Br bond distances. Calculations would locate the transition state structure and determine the Gibbs free energy of activation (ΔG‡). nih.gov A high activation barrier suggests a slow reaction, while a low barrier indicates a kinetically favorable process. nih.gov These studies can distinguish between different mechanistic pathways, such as a concerted Sₙ2-like mechanism with a single transition state or a stepwise addition-elimination mechanism involving a pentacoordinate phosphorus intermediate. nih.gov

Computational Design and Prediction of Novel this compound Derivatives

The in silico design and prediction of novel chemical entities have become a cornerstone of modern chemical research, offering a pathway to efficiently screen and identify promising candidates before their actual synthesis. While specific computational studies on the design of novel this compound (P₂Br₄) derivatives are not extensively documented in publicly available literature, the principles and methodologies for such undertakings are well-established within computational chemistry. By drawing parallels from studies on other diphosphanes and phosphorus-halogen systems, a clear strategy for the computational design of new P₂Br₄ derivatives can be outlined. nih.govrsc.orgpitt.edu

The primary approach for designing novel derivatives would involve the use of Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules. mdpi.comnih.govnih.gov The process would commence with the computational modeling of the parent P₂Br₄ molecule to establish a baseline for its geometric and electronic properties. Subsequently, novel derivatives would be designed by systematically replacing one or more bromine atoms with various functional groups (R). These functional groups could range from simple alkyl or aryl groups to more complex moieties designed to impart specific electronic or steric characteristics.

Theoretical studies on unsymmetrical diphosphanes have shown that their reactivity is heavily influenced by both steric and electronic properties. nih.gov This provides a strong rationale for the computational exploration of P₂Br₄ derivatives with tailored substituents. For instance, the introduction of electron-donating or electron-withdrawing groups would be expected to modulate the reactivity of the P-P and P-Br bonds.

A key aspect of the computational workflow would be the prediction of various molecular properties that could guide the selection of synthetic targets. These properties, often referred to as quantum chemical descriptors, provide insights into the stability, reactivity, and potential applications of the designed molecules.

Key Predicted Properties and Their Significance:

Geometric Parameters: Bond lengths and angles of the designed derivatives would be meticulously calculated. For example, the P-P bond length is a critical indicator of its strength and susceptibility to cleavage. researchgate.net

Vibrational Frequencies: These calculations are crucial for confirming that the optimized geometry represents a true energy minimum and for predicting the infrared (IR) and Raman spectra of the novel compounds.

Thermodynamic Stability: The calculation of formation energies and relative energies would allow for the ranking of different derivatives in terms of their stability. mdpi.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. orientjchem.org

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index, derived from FMO energies, provide a quantitative measure of the molecule's reactivity. nih.govorientjchem.org

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about the charge distribution and bonding interactions within the molecule, such as the nature of the P-P and P-halogen bonds. acs.org

Molecular Electrostatic Potential (MESP): MESP maps visualize the electron density distribution, highlighting electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents. nih.gov

The following tables present hypothetical data for a series of designed P₂Br₄ derivatives, illustrating the type of information that would be generated in a computational study.

Table 1: Predicted Geometric and Thermodynamic Properties of Hypothetical P₂Br₃R Derivatives

| Derivative (R) | P-P Bond Length (Å) | P-Br Bond Length (avg, Å) | P-R Bond Length (Å) | Relative Energy (kcal/mol) |

| -Cl | 2.218 | 2.235 | 2.045 | 2.5 |

| -F | 2.205 | 2.241 | 1.589 | 4.1 |

| -CH₃ | 2.245 | 2.250 | 1.865 | -1.2 |

| -CF₃ | 2.210 | 2.248 | 1.932 | 5.8 |

| -CN | 2.223 | 2.246 | 1.810 | 3.2 |

| -NH₂ | 2.258 | 2.255 | 1.701 | -3.5 |

This table is illustrative and contains hypothetical data.

Table 2: Predicted Electronic Properties of Hypothetical P₂Br₃R Derivatives

| Derivative (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| -Cl | -7.15 | -2.85 | 4.30 | 2.15 | 2.98 |

| -F | -7.30 | -2.70 | 4.60 | 2.30 | 2.89 |

| -CH₃ | -6.80 | -2.50 | 4.30 | 2.15 | 2.65 |

| -CF₃ | -7.55 | -3.10 | 4.45 | 2.23 | 3.45 |

| -CN | -7.40 | -3.20 | 4.20 | 2.10 | 3.51 |

| -NH₂ | -6.50 | -2.30 | 4.20 | 2.10 | 2.44 |

This table is illustrative and contains hypothetical data.

By analyzing such data, chemists can make informed decisions about which novel this compound derivatives are most likely to be stable and possess the desired electronic properties for a specific application. For example, a derivative with a small HOMO-LUMO gap and a high electrophilicity index might be targeted for reactions where the diphosphane (B1201432) is expected to act as an electrophile. orientjchem.org Conversely, a derivative with high thermodynamic stability might be sought for applications requiring robust materials. This computational pre-screening significantly narrows down the experimental effort required, accelerating the discovery of new and useful compounds.

Coordination Chemistry of Tetrabromodiphosphane

Tetrabromodiphosphane as a Ligand in Transition Metal Complexes

The potential for this compound to act as a ligand in transition metal complexes is theoretically plausible, given the presence of lone pairs of electrons on the phosphorus atoms. These lone pairs could be donated to a metal center, forming a coordinate covalent bond. However, no experimentally verified examples of transition metal complexes featuring P₂Br₄ as a ligand have been reported in the surveyed literature.

Ligand Field Theory and Electronic Structure of P₂Br₄ Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. It considers the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. The nature of the ligand plays a crucial role in determining the splitting of the d-orbitals and, consequently, the electronic and magnetic properties of the complex.

For a hypothetical P₂Br₄ complex, the electronic structure would depend on several factors, including the geometry of the complex (e.g., octahedral, tetrahedral, square planar), the identity of the transition metal, and the ligand field strength of P₂Br₄. As a phosphine-like ligand, P₂Br₄ might be expected to be a σ-donor and a potential π-acceptor, influencing the d-orbital splitting energy (Δ). Without experimental data, such as UV-visible absorption spectra, it is not possible to determine the ligand field parameters for P₂Br₄ or to construct a meaningful molecular orbital diagram for its complexes.

Chelation and Bridging Modes of P₂Br₄

Diphosphine ligands can coordinate to metal centers in various ways, most commonly as chelating or bridging ligands. A chelating ligand binds to a single metal center at two points, forming a ring structure. A bridging ligand, in contrast, connects two or more metal centers.

Theoretically, P₂Br₄, with its P-P bond, could act as a bidentate ligand. It might chelate to a single metal center, forming a four-membered ring. Alternatively, it could bridge two metal centers, with each phosphorus atom coordinating to a different metal. The preferred coordination mode would depend on steric and electronic factors, such as the P-P bond length and the nature of the metal and other co-ligands. However, there are no reported crystal structures or spectroscopic data to confirm either of these coordination modes for P₂Br₄.

Synthesis and Characterization of P₂Br₄ Coordination Compounds

The synthesis of transition metal complexes typically involves the reaction of a metal precursor with the desired ligand in a suitable solvent. For hypothetical P₂Br₄ complexes, one might envision reacting P₂Br₄ with a variety of metal halides, carbonyls, or other precursors.

Characterization of such complexes would rely on a range of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR would be particularly informative for confirming the coordination of P₂Br₄ to the metal center, as coordination typically results in a significant shift in the phosphorus resonance. ¹H and ¹³C NMR could provide information about other ligands in the coordination sphere.

X-ray Crystallography: This technique would provide definitive structural information, confirming the coordination mode of P₂Br₄ (chelating or bridging) and detailing bond lengths and angles.

Infrared (IR) and Raman Spectroscopy: These methods could provide information about the vibrational modes of the P-Br and P-P bonds upon coordination.

UV-Visible Spectroscopy: This would be crucial for investigating the electronic structure and determining ligand field parameters.

Mass Spectrometry: This would help to confirm the molecular weight and composition of the complexes.

Currently, no such synthesis or characterization data for P₂Br₄ coordination compounds are available in the scientific literature.

Reactivity of Coordinated this compound

The reactivity of a coordinated ligand can be significantly different from that of the free ligand. If P₂Br₄ were coordinated to a metal center, its P-P and P-Br bonds might become more or less susceptible to cleavage or other reactions. For instance, coordination could activate the P-P bond towards insertion reactions or facilitate the substitution of the bromine atoms. Without any known examples of coordinated P₂Br₄, any discussion of its reactivity remains purely speculative.

Catalytic Activity of Metal-P₂Br₄ Complexes

Phosphine-containing transition metal complexes are widely used as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenation, and hydroformylation. The electronic and steric properties of the phosphine (B1218219) ligand are critical in tuning the activity and selectivity of the catalyst.

Given the structural similarities to other diphosphine ligands, it is conceivable that metal-P₂Br₄ complexes could exhibit catalytic activity. The electron-withdrawing nature of the bromine atoms might influence the electronic properties of the metal center, potentially leading to unique catalytic behavior. However, in the absence of any reported studies on the catalytic applications of P₂Br₄ complexes, this remains an open area for investigation.

Advanced Applications and Materials Science Prospects

Precursor in the Synthesis of Inorganic Polymers

Tetrabromodiphosphane serves as a potential starting material for the creation of polymers containing phosphorus in their backbone, a class of materials known for their unique thermal and mechanical properties.

While the most established route to polyphosphazenes involves the ring-opening polymerization of hexachlorocyclotriphosphazene, (NPCl₂)₃, the fundamental reactivity of phosphorus halides like this compound suggests its potential as a precursor for other phosphorus-containing polymers. dtic.milyoutube.com The P-P bond in this compound could, in principle, be cleaved and reacted with nitrogen-containing reagents to form P-N linkages, the building blocks of polyphosphazene-like structures. However, the prevalent method for creating the alternating P-N backbone of polyphosphazenes relies on the cyclic trimer. dtic.milyoutube.com

The synthesis of poly(organophosphazenes) is a versatile process that allows for the introduction of a wide array of organic side groups, leading to a diverse family of polymers with tunable properties. nih.gov This macromolecular substitution is typically carried out on a pre-formed poly(dichlorophosphazene) (B1141720) chain. ethernet.edu.etnih.gov

Research into alternative polymerization methods, such as the living cationic polymerization of chlorophosphoranimine, has enabled the synthesis of polyphosphazenes with controlled molecular weights and narrow polydispersities. nih.govnih.gov These advanced techniques open up possibilities for creating complex architectures like block copolymers and star-shaped polymers. nih.gov

The development of controlled polymerization techniques is crucial for tailoring the properties of inorganic polymers for specific applications. Strategies like living cationic polymerization and atom transfer radical polymerization (ATRP) have been instrumental in advancing the field of polyphosphazenes. nih.govnih.gov These methods allow for precise control over the polymer chain length and architecture, which in turn influences the material's physical and chemical properties.

The ability to control polymerization is particularly important for creating functional materials for biomedical applications, such as drug delivery and tissue engineering, where well-defined, biodegradable polymers are required. nih.govmdpi.com The synthesis of block copolymers, for instance, allows for the combination of different polymer segments with distinct properties, leading to materials with unique self-assembly behaviors.

| Polymerization Strategy | Key Features | Resulting Polymer Characteristics |

| Ring-Opening Polymerization (ROP) | Utilizes cyclic monomers like hexachlorocyclotriphosphazene. dtic.milyoutube.commdpi.com | High molecular weight polymers. youtube.com |

| Living Cationic Polymerization | Allows for controlled chain growth. nih.govnih.gov | Polymers with narrow molecular weight distributions and controlled architectures (e.g., block, star). nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Enables the synthesis of well-defined polymers with complex architectures. nih.govnih.gov | Functional polymers with controlled chain length and low polydispersity. nih.gov |

Enabling Reagent for Functional Materials Synthesis

The reactivity of this compound makes it a valuable tool for introducing phosphorus into various materials, thereby imparting specific functionalities such as flame retardancy and conductivity.

Phosphorus-containing compounds are widely used as flame retardants due to their ability to promote char formation and release non-combustible gases upon decomposition. miljodirektoratet.noresearchgate.net this compound can serve as a reactive intermediate in the synthesis of these flame retardants. By reacting it with organic molecules, it is possible to create a variety of organophosphorus compounds that can be incorporated into polymers either as additives or as reactive co-monomers.

The effectiveness of phosphorus-based flame retardants is often enhanced by the presence of other elements, such as nitrogen. The versatility of organophosphorus chemistry allows for the design of molecules that contain both phosphorus and nitrogen, leading to synergistic effects and improved flame retardant performance.

It is important to note that while brominated flame retardants have been effective, environmental and health concerns have led to increased research into halogen-free alternatives, including many phosphorus-based compounds. ca.govnih.gov

| Flame Retardant Type | Mechanism of Action |

| Additive | Physically blended with the polymer. ca.gov |

| Reactive | Chemically bonded to the polymer backbone. ca.gov |

The incorporation of phosphorus atoms into organic or inorganic frameworks can lead to materials with interesting electronic and optical properties. researchgate.net this compound can be used as a starting material to synthesize phosphorus-containing ligands or building blocks for such materials. For example, the reaction of P₂Br₄ with organometallic reagents can yield novel phosphine (B1218219) ligands for use in catalysts or as components of luminescent metal complexes.

Furthermore, phosphorus-containing polymers can exhibit ionic conductivity, making them suitable for applications in solid-state batteries and other electrochemical devices. researchgate.net The phosphorus atoms can coordinate with lithium ions, for example, facilitating their transport through the polymer matrix. The design of novel phosphorus-containing polymers with optimized conductivity is an active area of research.

Intermediates in Advanced Organophosphorus Chemistry for Fine Chemicals

Organophosphorus compounds are a broad class of molecules with diverse applications, including as pharmaceuticals, agrochemicals, and catalysts. wikipedia.orgbdu.ac.in this compound, with its reactive P-Br bonds, is a valuable intermediate for the synthesis of complex organophosphorus molecules. bdu.ac.in

The P-P bond in this compound can also be utilized in synthetic chemistry. For instance, its reaction with Grignard reagents or organolithium compounds can lead to the formation of diphosphines, which are important ligands in coordination chemistry and catalysis. The ability to construct phosphorus-carbon bonds is central to organophosphorus chemistry, and reactive precursors like this compound play a key role in this endeavor. wikipedia.orgbdu.ac.in The field of organophosphorus chemistry continues to expand, with ongoing research into new synthetic methodologies and applications for these versatile compounds. ethernet.edu.etresearchgate.net

Future Research Directions and Concluding Remarks

Exploration of Untapped Reactivity Pathways for P₂Br₄

The reactivity of tetrabromodiphosphane is traditionally associated with its P-Br and P-P bonds, often participating in redox and substitution reactions. However, numerous advanced reactive modes are yet to be systematically investigated. Future research can unlock new synthetic methodologies by exploring these untapped pathways.

One promising avenue is the controlled homolytic cleavage of the P-P bond to generate bromophosphinidene radicals (PBr₂•). While some diphosphines are known to undergo homolytic cleavage to form phosphinyl radicals, the specific conditions required for P₂Br₄ and the reactivity of the resulting radicals are largely uncharted territories. researchgate.net These highly reactive intermediates could participate in radical-mediated transformations, enabling the synthesis of novel organophosphorus compounds that are inaccessible through traditional ionic pathways.

Furthermore, the diphosphination of unsaturated substrates using P₂Br₄ presents a significant area for exploration. While the diphosphination of electron-poor alkenes and alkynes has been demonstrated with other diphosphanes, the scope and mechanism with P₂Br₄ remain to be elucidated. nih.gov Investigating its reactions with various heterocumulenes, such as isocyanates and isothiocyanates, could lead to the formation of unique phosphorus-containing heterocyclic structures through insertion into the P-P bond. nih.gov

The behavior of P₂Br₄ as a nucleophile, although less intuitive than its electrophilic character, could also be an intriguing research direction. While phosphorus compounds are known to act as nucleophiles, the specific nucleophilic potential of P₂Br₄ is not well-understood. youtube.com Exploring its reactions with strong electrophiles could unveil novel reaction manifolds.

| Potential Untapped Reactivity Pathway | Description | Potential Applications |

| Homolytic P-P Bond Cleavage | Generation of bromophosphinidene radicals (PBr₂•) under thermal or photochemical conditions. | Radical polymerization, synthesis of novel organophosphorus compounds. |

| Diphosphination of Unsaturated Bonds | Addition of the P-P bond across alkenes, alkynes, and heterocumulenes. | Functionalization of organic molecules, synthesis of phosphorus-containing heterocycles. |

| Nucleophilic Reactivity | Exploration of reactions where P₂Br₄ acts as a nucleophile towards strong electrophiles. | Development of new synthetic methodologies in organophosphorus chemistry. |

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. The integration of P₂Br₄ into MCRs is a virtually unexplored field with immense potential for the rapid generation of diverse organophosphorus compound libraries.

One potential strategy involves utilizing P₂Br₄ as a bifunctional reagent. For instance, in a reaction involving a nucleophile and an electrophile, the two phosphorus atoms of P₂Br₄ could react sequentially or simultaneously, bringing together different molecular fragments. This could be particularly useful in the synthesis of macrocycles or complex heterocyclic systems containing a P-P bond.

Another approach could involve the in situ generation of reactive phosphorus species from P₂Br₄ that then participate in an MCR. For example, partial reduction of P₂Br₄ could yield species that are more amenable to participating in cycloaddition reactions or acting as phosphorus-centered nucleophiles in MCRs.

The development of P₂Br₄-based MCRs would be a significant advancement in organophosphorus synthesis, providing efficient access to novel scaffolds with potential applications in catalysis, materials science, and medicinal chemistry.

Computational-Experimental Synergy in P₂Br₄ Research

A synergistic approach combining computational and experimental techniques is crucial for a deeper understanding of the reactivity and properties of P₂Br₄ and for guiding the discovery of new reactions. rsc.org Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of P₂Br₄.

Computational studies can be employed to predict the feasibility of the untapped reactivity pathways discussed earlier. For example, DFT calculations can determine the energy barriers for homolytic versus heterolytic cleavage of the P-P bond under different conditions, guiding the design of experiments to favor one pathway over the other. researchgate.netrsc.org Similarly, the thermodynamics and kinetics of P₂Br₄'s reactions with various substrates can be modeled to predict product distributions and optimize reaction conditions. rsc.org

Experimental validation of computational predictions is essential. Techniques such as multinuclear NMR spectroscopy, X-ray crystallography, and mass spectrometry can be used to characterize the products of new reactions and to probe reaction intermediates. researchgate.net This iterative cycle of theoretical prediction and experimental verification will accelerate the pace of discovery in P₂Br₄ chemistry.

| Area of Investigation | Computational Approach (DFT) | Experimental Technique | Expected Outcome |

| Reaction Mechanisms | Calculation of transition state energies and reaction pathways. rsc.org | In-situ spectroscopy (NMR, IR), kinetic studies. | Elucidation of detailed reaction mechanisms. |

| Electronic Structure | Analysis of molecular orbitals and charge distribution. | UV-Vis and photoelectron spectroscopy. | Understanding of reactivity and spectroscopic properties. |

| Bond Dissociation Energies | Calculation of P-P and P-Br bond strengths. louisville.edu | Thermochemical measurements. | Prediction of reaction feasibility and selectivity. |

| Spectroscopic Properties | Prediction of NMR chemical shifts and coupling constants. | Multinuclear NMR spectroscopy. | Aid in the characterization of new compounds. |

Emerging Roles in Sustainable Chemical Technologies

The principles of green chemistry encourage the development of chemical processes that are more environmentally benign. rsc.org this compound, as a source of phosphorus, could play a role in the development of sustainable chemical technologies.

One potential application is in the synthesis of novel phosphorus-based catalysts. acs.orgnih.gov For example, P₂Br₄ could serve as a precursor for the synthesis of unique phosphine (B1218219) ligands for transition metal catalysis. The development of catalytic processes that replace stoichiometric reagents is a key goal of green chemistry. By providing access to new ligand architectures, P₂Br₄ could contribute to the development of more efficient and selective catalysts.

Furthermore, P₂Br₄ could be explored as a reagent in the synthesis of sustainable materials. Phosphorus-containing polymers are known for their flame-retardant properties. P₂Br₄ could be used as a monomer or cross-linking agent in the synthesis of new flame-retardant polymers, potentially from renewable resources.

The use of P₂Br₄ in solvent-free or mechanochemical reactions should also be investigated to reduce the environmental impact of synthetic processes. The direct functionalization of white phosphorus (P₄) is an emerging area of sustainable phosphorus chemistry, and P₂Br₄ could serve as a more manageable and reactive alternative to P₄ in certain transformations. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.